

"5-Nitropyridin-3-ol" IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Nitropyridin-3-ol**

Cat. No.: **B065973**

[Get Quote](#)

A Technical Guide to 5-Nitropyridin-3-ol

Introduction: **5-Nitropyridin-3-ol** is a heterocyclic organic compound belonging to the nitropyridine class. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Nitropyridine derivatives have been investigated for their potential as antitumor, antiviral, and anti-neurodegenerative agents.^[1] The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the pyridine ring makes **5-Nitropyridin-3-ol** a versatile scaffold for synthesizing more complex molecules and a subject of interest for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential mechanism of biological action.

Chemical Identity and Structure

The definitive identification of a chemical compound relies on its universally accepted nomenclature and structural identifiers.

- IUPAC Name: The preferred IUPAC name for this compound is **5-nitropyridin-3-ol**.^{[2][3]}
- Synonyms: It is also known as 3-Hydroxy-5-nitropyridine and 5-nitro-3-pyridinol.^[3]
- CAS Number: 186593-26-0^[3]
- Molecular Formula: C₅H₄N₂O₃^[3]
- Structural Identifiers:

- SMILES: C1=C(C=NC=C1O)--INVALID-LINK--[O-][\[3\]](#)
- InChI Key: GFNBWBJRTVNLMH-UHFFFAOYSA-N[\[3\]](#)

The structure consists of a pyridine ring substituted with a hydroxyl group at position 3 and a nitro group at position 5. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the pyridine ring.

Physicochemical Properties

The physical and chemical properties of **5-Nitropyridin-3-ol** are crucial for its handling, formulation, and predicting its behavior in biological systems. The following data has been compiled from computed and experimental sources.

Property	Value	Source
Molecular Weight	140.10 g/mol	[3]
Appearance	Pale-yellow to yellow-brown solid	N/A
Boiling Point	411.7 °C at 760 mmHg (Predicted)	N/A
Flash Point	202.8 °C (Predicted)	N/A
Density	1.507 g/cm³ (Predicted)	N/A
XLogP3	0.3	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	4	[3]
Polar Surface Area	78.9 Å²	[3]

Synthesis and Experimental Protocols

While specific peer-reviewed synthetic protocols for **5-Nitropyridin-3-ol** are not extensively detailed in readily available literature, a viable synthetic route can be postulated based on established chemical transformations for analogous pyridine derivatives. A common approach

involves the nitration of an aminopyridine precursor, followed by a diazotization-hydrolysis sequence to introduce the hydroxyl group.

Proposed Synthetic Route: 3-Aminopyridine → 3-Amino-5-nitropyridine → **5-Nitropyridin-3-ol**

Experimental Protocol: Proposed Synthesis of **5-Nitropyridin-3-ol**

- Step 1: Nitration of 3-Aminopyridine.
 - In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 3-aminopyridine to a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid.
 - Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 40-50 °C) for several hours to ensure the completion of the nitration reaction.
 - Carefully pour the reaction mixture onto crushed ice to quench the reaction, precipitating the nitrated product, primarily 3-amino-5-nitropyridine.
 - Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
- Step 2: Diazotization and Hydrolysis of 3-Amino-5-nitropyridine.
 - Dissolve the 3-amino-5-nitropyridine from Step 1 in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) dropwise. Maintain the temperature below 5 °C to form the intermediate diazonium salt.
 - Once the addition is complete, stir the solution for an additional 30 minutes at low temperature.
 - Gently heat the reaction mixture (e.g., to 60-80 °C). Nitrogen gas will evolve as the diazonium group is hydrolyzed and replaced by a hydroxyl group.[4]
 - After the gas evolution ceases, cool the solution and neutralize it to precipitate the crude **5-Nitropyridin-3-ol**.

- The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).
- Analytical Confirmation: The final product should be characterized using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[5]

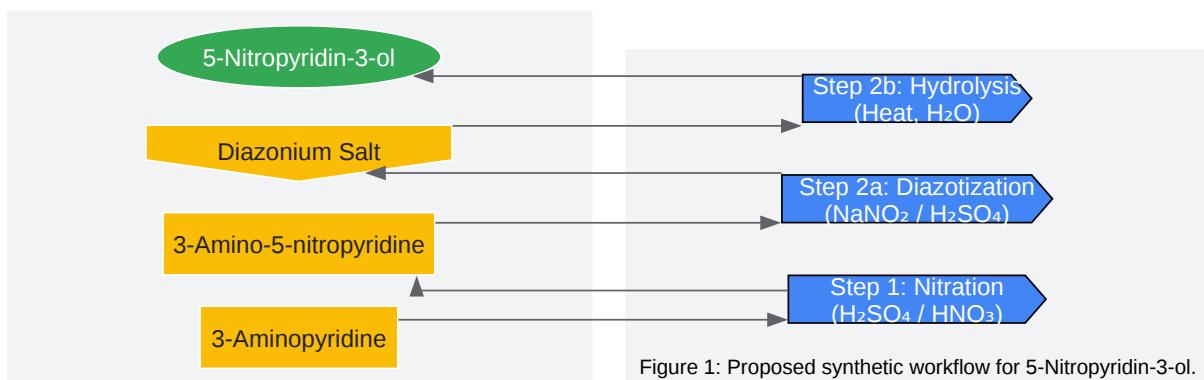


Figure 1: Proposed synthetic workflow for 5-Nitropyridin-3-ol.

Figure 1: Proposed synthetic workflow for 5-Nitropyridin-3-ol.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for **5-Nitropyridin-3-ol**.

Potential Biological Activity and Mechanism of Action

The biological activity of **5-Nitropyridin-3-ol** has not been extensively characterized. However, the broader class of nitroaromatic compounds, including nitropyridines, are known to exert biological effects through specific mechanisms, often involving the enzymatic reduction of the nitro group.[1]

Postulated Mechanism of Action: Bioactivation by Nitroreductases

A widely accepted mechanism for the cytotoxicity of many nitroaromatic compounds is their activation by nitroreductase enzymes present in both prokaryotic and eukaryotic cells.[6]

- Enzymatic Reduction: The electron-deficient nitro group of **5-Nitropyridin-3-ol** can act as a substrate for nitroreductase enzymes (Type I or Type II).
- Formation of Reactive Intermediates: These enzymes catalyze the reduction of the nitro group (-NO₂) to highly reactive intermediates, such as the nitroso (-NO) and hydroxylamine (-NHOH) species.[6]
- Cellular Damage: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, RNA, and proteins. This can lead to disruption of cellular processes, induction of oxidative stress, and ultimately, cytotoxicity or apoptosis.

This bioactivation pathway is the basis for the antibacterial activity of drugs like nitrofurantoin and the targeted anticancer therapies that utilize nitroreductases for prodrug activation.[6] It is plausible that **5-Nitropyridin-3-ol** could exhibit similar properties, making it a candidate for investigation in antimicrobial or oncology research.

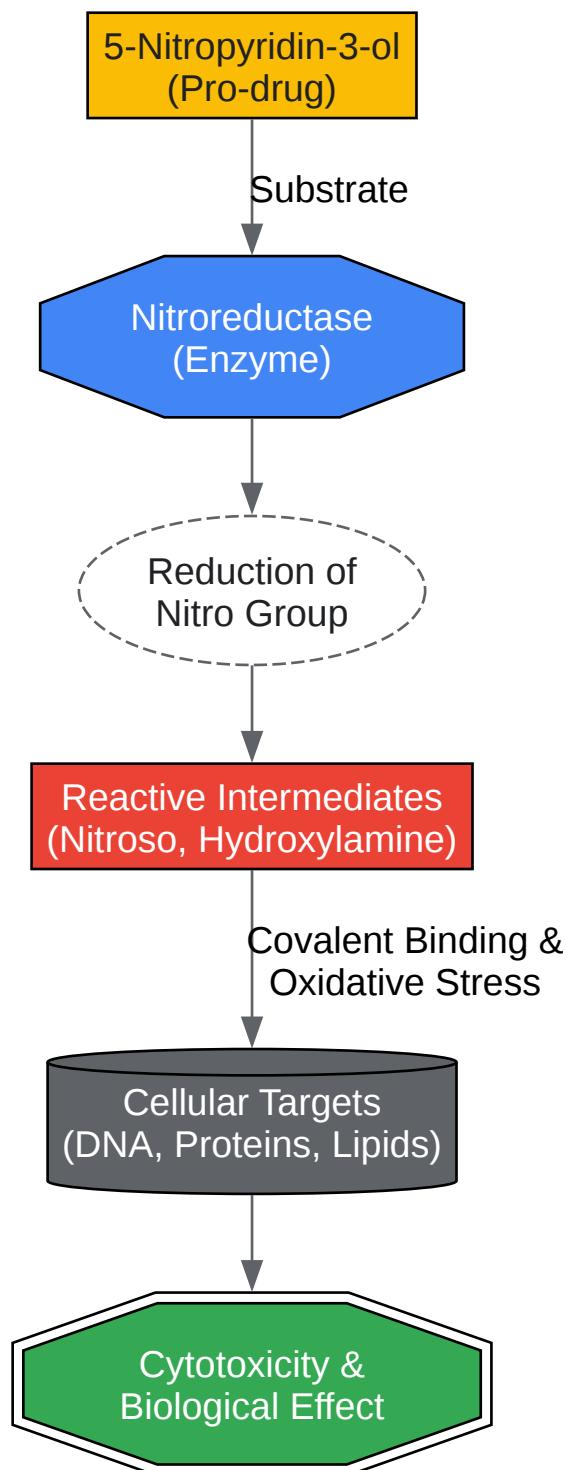


Figure 2: Postulated bioactivation pathway for 5-Nitropyridin-3-ol.

[Click to download full resolution via product page](#)

Figure 2: Postulated bioactivation pathway for **5-Nitropyridin-3-ol**.

Conclusion

5-Nitropyridin-3-ol is a well-defined chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data is sparse, its physicochemical properties can be reliably estimated, and a robust synthetic pathway can be proposed based on fundamental organic chemistry principles. Its structural similarity to other biologically active nitropyridines suggests that its potential mechanism of action likely involves enzymatic bioactivation, a pathway that is a cornerstone of several therapeutic strategies. This technical guide provides a foundational resource for researchers and scientists interested in exploring the synthesis, properties, and potential applications of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitropyridin-3-ol | C5H4N2O3 | CID 2762905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. 36625-63-5|6-Methyl-5-nitropyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["5-Nitropyridin-3-ol" IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065973#5-nitropyridin-3-ol-iupac-name-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com